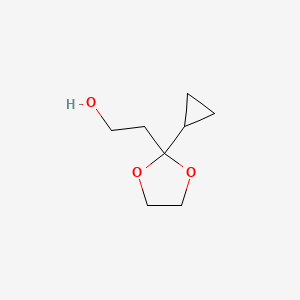
2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to a dioxolane ring, which is further connected to an ethan-1-ol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclopropylcarbinol with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as p-toluenesulfonic acid
Solvent: Toluene or other non-polar solvents
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride for halogenation or amines for amination.
Major Products Formed
Oxidation: Cyclopropyl-dioxolane-carboxylic acid
Reduction: Cyclopropyl-dioxolane-ethane
Substitution: Cyclopropyl-dioxolane-ethyl halide or amine
Aplicaciones Científicas De Investigación
2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The cyclopropyl group and dioxolane ring contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
- 1,3-Dioxolan-2-one
- 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol
Uniqueness
2-(2-Cyclopropyl-1,3-dioxolan-2-yl)ethan-1-ol is unique due to the presence of both a cyclopropyl group and a dioxolane ring, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
2-(2-cyclopropyl-1,3-dioxolan-2-yl)ethanol |
InChI |
InChI=1S/C8H14O3/c9-4-3-8(7-1-2-7)10-5-6-11-8/h7,9H,1-6H2 |
Clave InChI |
GXJAFDCPQVOBBV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2(OCCO2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13499582.png)
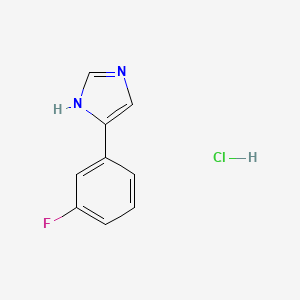
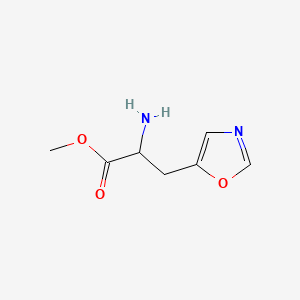
![Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride](/img/structure/B13499600.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13499602.png)
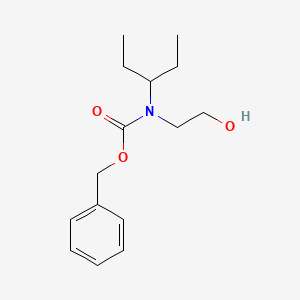

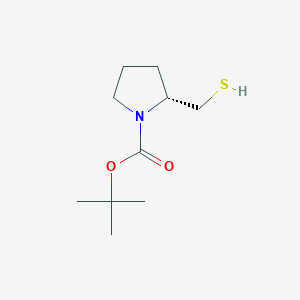
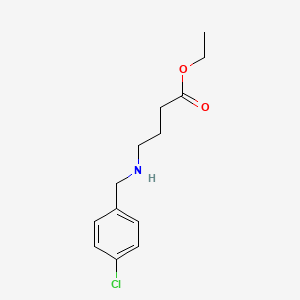
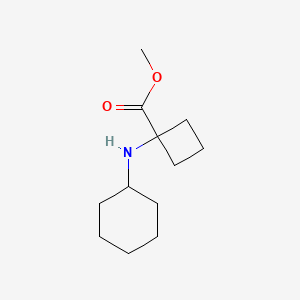
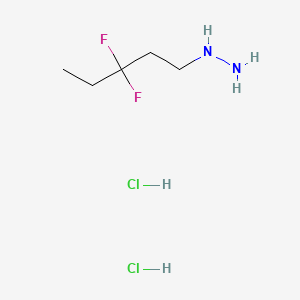
![1-(2,4-difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea](/img/structure/B13499656.png)
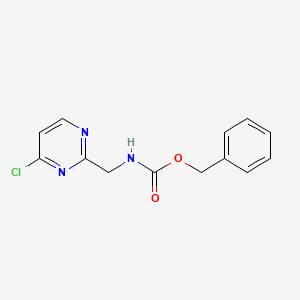
![N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine hydrochloride](/img/structure/B13499667.png)
